molecular formula C16H16N4OS B2522817 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide CAS No. 306951-60-0

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B2522817
CAS No.: 306951-60-0
M. Wt: 312.39
InChI Key: ANZAMLXLPQKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C16H16N4OS. It is known for its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an acetohydrazide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves the reaction of 1-benzyl-1H-benzimidazole-2-thiol with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes. The sulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the acetohydrazide moiety can form hydrogen bonds with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
  • 2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide

Uniqueness

2-[(1-benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c17-19-15(21)11-22-16-18-13-8-4-5-9-14(13)20(16)10-12-6-2-1-3-7-12/h1-9H,10-11,17H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZAMLXLPQKXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974423
Record name 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5892-70-6
Record name 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 2-(1-benzyl-1H-benzo[d]imidazol-2-ylthio)acetate 4b (200 mg, 0.61 mmol, 1.0 eq.) in ethanol (5 mL), was added hydrazine monohydrate (61 mg, 1.23 mmol, 2.0 eq.), and the reaction mixture was heated to reflux and stirred at that temperature for 16 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The mixture was dissolved in ethyl acetate (20 mL) and washed with water (20 mL) and brine (20 mL). The organic layer was dried over magnesium sulfate and concentrated in vacuo giving 4c as a pale yellow solid which was used without further purification (200 mg, 100%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.